

Spectroscopic Profile of Anhalamine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Anhalamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Anhalamine** (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol), a naturally occurring tetrahydroisoquinoline alkaloid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Anhalamine**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR, based on data for closely related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: ^1H NMR Spectroscopic Data for **Anhalamine** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5-6.7	Singlet	1H	Ar-H (H-5)
~3.83	Singlet	3H	-OCH ₃ (C7)
~3.82	Singlet	3H	-OCH ₃ (C6)
~4.0-4.2	Singlet (broad)	1H	-OH (C8)
~3.3-3.5	Triplet	2H	-CH ₂ - (C3)
~2.7-2.9	Triplet	2H	-CH ₂ - (C4)
~2.0-2.2	Singlet (broad)	1H	-NH
~4.0 (partially obscured)	Singlet	2H	-CH ₂ - (C1)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.

Table 2: ¹³C NMR Spectroscopic Data for **Anhalamine** (Predicted)

Chemical Shift (δ) ppm	Assignment
~147-149	C-7
~145-147	C-6
~135-140	C-8
~125-130	C-4a
~120-125	C-8a
~110-115	C-5
~60.5	-OCH ₃ (C7)
~55.9	-OCH ₃ (C6)
~45-50	C-1
~40-45	C-3
~25-30	C-4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃: δ = 77.16 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Anhalamine**. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for **Anhalamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	O-H stretch (phenol)
3100-3300	Medium	N-H stretch (secondary amine)
2850-3000	Medium	C-H stretch (aliphatic)
3000-3100	Weak	C-H stretch (aromatic)
1580-1620	Medium-Strong	C=C stretch (aromatic ring)
1450-1500	Medium	C-H bend (aliphatic)
1200-1300	Strong	C-O stretch (aryl ether)
1000-1100	Strong	C-O stretch (phenol)
1000-1250	Strong	C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Anhalamine**, aiding in its identification. The molecular formula of **Anhalamine** is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol .[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data for **Anhalamine**

m/z	Relative Intensity (%)	Assignment
209	High	[M] ⁺ (Molecular Ion)
194	Moderate	[M - CH ₃] ⁺
178	High	[M - CH ₂ NH ₂] ⁺ (from α-cleavage)
163	Moderate	[M - CH ₂ NH ₂ - CH ₃] ⁺
151	Moderate	Further fragmentation

Ionization Method: Electron Ionization (EI). The fragmentation pattern is dominated by the stable benzylic cation formed through α -cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **Anhalamine** sample.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the **Anhalamine** sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Anhalamine** in methanol.
- Dilute the stock solution to a final concentration of 10-100 $\mu\text{g/mL}$ with methanol.

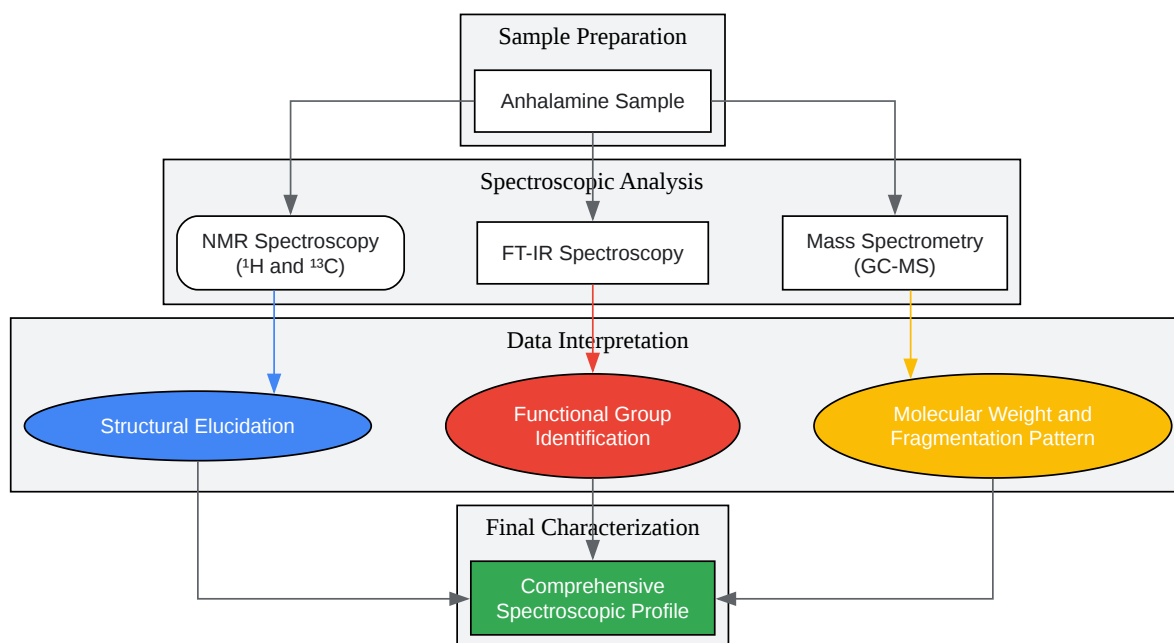
Instrument Parameters:

- Gas Chromatograph:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-550.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Anhalamine**.



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Caption: Workflow for the Spectroscopic Characterization of **Anhalamine**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Anhalamine: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203834#spectroscopic-data-of-anhalamine-nmr-ir-ms]

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